

# In-Depth Toxicological Profile of Hexabromobenzene

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## Compound of Interest

Compound Name: Benzene hexabromide

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## Introduction

Hexabromobenzene (HBB) is a fully brominated aromatic compound belonging to the class of brominated flame retardants (BFRs). Its high bromine content and thermal stability have led to its use in various industrial applications to reduce the flammability of materials. However, its persistence in the environment, potential for bioaccumulation, and toxicological properties have raised significant concerns for human health and the environment. This technical guide provides a comprehensive overview of the toxicological profile of hexabromobenzene, summarizing key data, detailing experimental methodologies, and elucidating known mechanisms of toxicity.

## Physicochemical Properties

Property	Value	Reference
CAS Number	87-82-1	
Molecular Formula	C <sub>6</sub> Br <sub>6</sub>	
Molecular Weight	551.49 g/mol	
Appearance	White to pale beige crystalline powder	
Melting Point	316-318 °C	
Boiling Point	419.8 °C (estimated)	
Water Solubility	0.00013 mg/L at 25 °C	
Log K <sub>ow</sub>	6.88	
Vapor Pressure	1.1 x 10 <sup>-7</sup> mmHg at 25 °C	

## Toxicokinetics

### Absorption

Hexabromobenzene is readily absorbed following oral ingestion. In rats, approximately 90% of an oral dose was absorbed.[1] Dermal absorption is expected to be lower than oral absorption due to its low water solubility and high lipophilicity. Inhalation is also a potential route of exposure, particularly in occupational settings.

### Distribution

Following absorption, hexabromobenzene is widely distributed throughout the body, with a strong affinity for adipose tissue due to its high lipophilicity.[2] It has been detected in various tissues, including the liver, brain, kidney, and spleen in animal studies.[2] HBB can cross the placenta and has been found in fetal tissues.[2]

### Metabolism

The metabolism of hexabromobenzene is limited. In rats, the primary metabolic pathway involves reductive debromination to form lower brominated benzenes, such as

pentabromobenzene and tetrabromobenzenes.[3] These metabolites, along with the parent compound, can be further metabolized to a small extent to form hydroxylated and sulfur-containing derivatives.[2] The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP2B1, has been observed following exposure to HBB, which may play a role in its metabolism.[4]

## Excretion

Hexabromobenzene and its metabolites are primarily excreted in the feces.[2] Biliary excretion is a significant route of elimination for the parent compound and its metabolites. Urinary excretion is a minor pathway.[2] HBB has a long biological half-life due to its storage in adipose tissue.

## Toxicological Data

### Acute Toxicity

Hexabromobenzene exhibits low to moderate acute toxicity.

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	>2000 mg/kg	[5]
LD <sub>50</sub>	Mouse	Oral	4700 mg/kg	[4]
LD <sub>50</sub>	Rabbit	Dermal	>9400 mg/kg	[4]

### Subchronic Toxicity

Repeated exposure to hexabromobenzene can lead to adverse effects, primarily targeting the liver.

Species	Route	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Oral (diet)	12 weeks	2 mg/kg/day	-	Induced carboxylesterase activity	[6]

## Chronic Toxicity and Carcinogenicity

Long-term studies on the chronic toxicity and carcinogenicity of hexabromobenzene are limited. A two-generation study in rats fed diets containing HCB showed increased incidences of parathyroid adenomas, pheochromocytomas, and neoplastic liver nodules in the F1 generation, suggesting potential carcinogenic activity.[7] However, a definitive carcinogenicity bioassay by a major regulatory body like the National Toxicology Program (NTP) has not been identified.

## Reproductive and Developmental Toxicity

Species	Route	Study Type	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Gavage	Two-generation	20 mg/kg/day	>20 mg/kg/day	No adverse effects on reproduction	[6]
Mouse	Gavage	Developmental	150 mg/kg/day	500 mg/kg/day	Decreased fetal body weight and increased malformations	[6]

## Genotoxicity

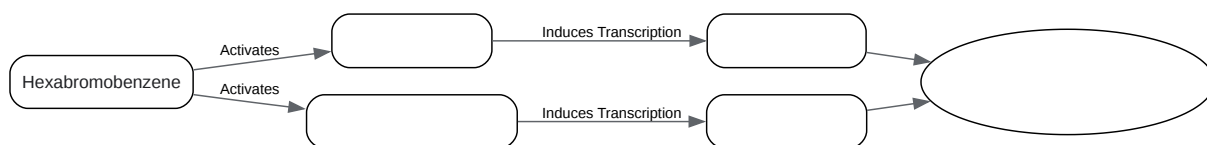
The genotoxicity of hexabromobenzene has been evaluated in a number of in vitro and in vivo assays. The available data suggest that HBB is not mutagenic in bacterial reverse mutation assays (Ames test).[6] Information on its potential to induce chromosomal aberrations or micronuclei is less clear and requires further investigation.

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without	Negative	[6]
In vitro Chromosomal Aberration Test	-	-	Not found	
In vivo Micronucleus Test	-	-	Not found	

## Mechanisms of Toxicity and Signaling Pathways

### Induction of Cytochrome P450 Enzymes

Hexabromobenzene is a known inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP2B families.[4] This induction is likely mediated through the activation of the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), respectively.



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Fig. 1: HBB-mediated induction of Cytochrome P450 enzymes.

The induction of these enzymes can alter the metabolism of both endogenous and exogenous compounds, potentially leading to the formation of reactive metabolites and cellular stress.

## Neurotoxicity

Studies in zebrafish have demonstrated that hexabromobenzene can induce developmental neurotoxicity.[8] Exposure to HBB led to locomotor behavioral anomalies, which were associated with the inhibition of acetylcholinesterase (AChE) activity.[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function.



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Fig. 2: Proposed mechanism of HBB-induced neurotoxicity.

## Endocrine Disruption

The potential for hexabromobenzene to act as an endocrine disruptor is an area of ongoing research. Due to its structural similarity to other halogenated aromatic hydrocarbons, there is a possibility that HBB could interact with nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR). However, specific data from receptor binding or transactivation assays for hexabromobenzene are currently limited.

## Experimental Protocols

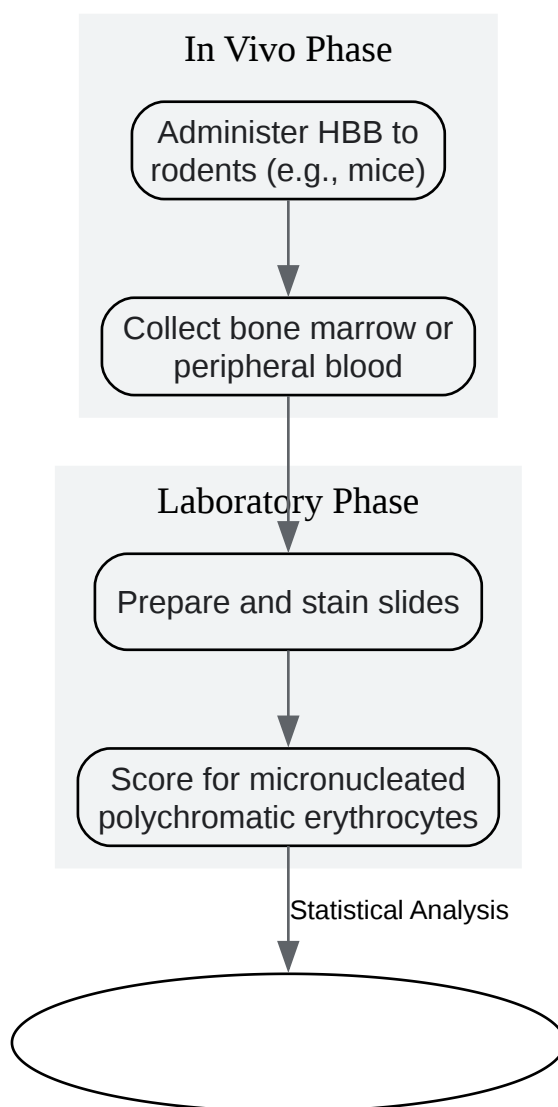
### Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

- Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[9][10][11]

- **Method:** The plate incorporation method or pre-incubation method is used. Bacteria are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from induced rat liver).[\[9\]](#)[\[10\]](#)
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[\[9\]](#)

## In Vivo Micronucleus Test (OECD 474)

- **Test System:** Rodents, typically mice or rats.[\[3\]](#)[\[12\]](#)
- **Method:** Animals are administered the test substance, usually by oral gavage or intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.[\[3\]](#)[\[12\]](#)
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[\[3\]](#)



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Fig. 3: General workflow for an in vivo micronucleus test.

## In Vitro Chromosomal Aberration Test (OECD 473)

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[4][13][14][15][16]
- Method: Cell cultures are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed.[4][14][15][16]



- Endpoint: The frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges) is determined by microscopic examination. A significant, dose-dependent increase in the percentage of aberrant cells indicates clastogenic potential.[4][15]

## Conclusion

Hexabromobenzene exhibits a complex toxicological profile characterized by low to moderate acute toxicity but concerns for potential long-term effects. The primary target organ for subchronic toxicity appears to be the liver. Evidence suggests potential for carcinogenicity, developmental toxicity at high doses, and neurotoxicity through acetylcholinesterase inhibition. Its ability to induce cytochrome P450 enzymes indicates a potential for altered metabolism of other substances. While current genotoxicity data are largely negative, further investigation is warranted. The endocrine-disrupting potential of hexabromobenzene remains an area requiring more definitive research. Given its persistence and bioaccumulative properties, continued evaluation of the long-term health risks associated with hexabromobenzene exposure is essential.

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